2-(3,5-Dimethylphenyl)pyrrolidine

概要

説明

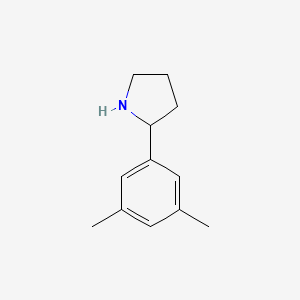

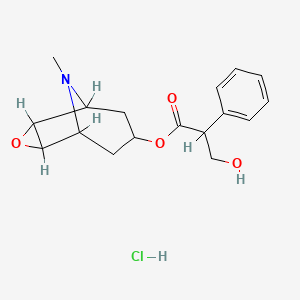

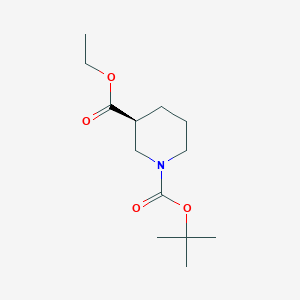

2-(3,5-Dimethylphenyl)pyrrolidine is a chemical compound with the CAS Number: 383127-44-4 and a molecular weight of 175.27 . It is characterized by a five-membered pyrrolidine ring, which is a saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .

Synthesis Analysis

The compound (S)-2-(3,5-dimethylphenyl)pyrrolidine, a key intermediate in the synthesis of aticaprant, was effectively prepared via a recycle process of resolution/racemization . The stereoselective synthesis of N-acyl- and N-Boc-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides proceeds with generally high levels of diastereoselectivity .Molecular Structure Analysis

The linear formula of 2-(3,5-Dimethylphenyl)pyrrolidine is C12H17N . The pyrrolidine ring in this compound is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Chemical Reactions Analysis

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . It is used in various chemical reactions, including cyclizations .Physical And Chemical Properties Analysis

The molecular weight of 2-(3,5-Dimethylphenyl)pyrrolidine is 175.27 . More specific physical and chemical properties were not found in the search results.科学的研究の応用

Pyrrolidine in Drug Discovery

Pyrrolidine, a five-membered ring structure, serves as a crucial scaffold in medicinal chemistry, facilitating the creation of novel compounds for treating human diseases. The saturation and sp^3-hybridization of the pyrrolidine ring allow for efficient exploration of pharmacophoric space, contributing to the stereochemistry of molecules and enhancing three-dimensional coverage due to its non-planarity, a phenomenon referred to as "pseudorotation". Pyrrolidine derivatives, including prolinol and pyrrolidine-2,5-diones, have shown target selectivity in bioactive molecules. Their stereogenicity and spatial orientation of substituents significantly influence the biological profiles of drug candidates, highlighting the ring's versatility in designing new compounds with diverse biological activities (Li Petri et al., 2021).

Supramolecular Chemistry and Calixpyrrole Scaffolds

Recent advancements in supramolecular chemistry have leveraged calixpyrrole scaffolds for assembling supramolecular capsules. Despite the synthesis ease of calix[4]pyrroles, their usage in constructing supramolecular capsules remains limited. Various approaches, such as direct or mediated rim-to-rim interactions and the incorporation of non-complementary hydrogen-bonding groups, have been explored. These endeavors aim to create capsules with unique properties, such as anion coordination-induced dimeric capsules, showcasing the structural versatility and functional adaptability of calixpyrrole-based systems in the realm of supramolecular chemistry (Ballester, 2011).

Diketopyrrolopyrroles: Optical Properties and Applications

Diketopyrrolopyrroles stand out for their widespread use in dyes, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their popularity is attributed to straightforward synthesis, stability, and near-unity fluorescence quantum yield. The chromophore extension of diketopyrrolopyrroles alters both linear and nonlinear optical properties, demonstrating significant bathochromic shifts in absorption and enhanced two-photon absorption cross-sections. This versatility underlines the continued interest in diketopyrrolopyrroles for future applications in various domains (Grzybowski & Gryko, 2015).

Pyridine Derivatives: Medicinal and Chemosensing Applications

Pyridine derivatives, significant in heterocyclic chemistry, exhibit diverse biological activities, including antifungal, antibacterial, and anticancer properties. Their high affinity for various ions and neutral species makes them effective chemosensors. This review underscores the synthetic routes, structural characterizations, medicinal applications, and the potential of pyridine derivatives in analytical chemistry, offering insights into designing new biological active compounds and chemosensors for detecting various species in multiple contexts (Abu-Taweel et al., 2022).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-(3,5-dimethylphenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-9-6-10(2)8-11(7-9)12-4-3-5-13-12/h6-8,12-13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHGUHZCFMGGKFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2CCCN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70402279 | |

| Record name | 2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3,5-Dimethylphenyl)pyrrolidine | |

CAS RN |

383127-44-4 | |

| Record name | 2-(3,5-dimethylphenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70402279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3',4'-Dichloro[1,1'-biphenyl]-4-sulfonyl chloride](/img/structure/B1587054.png)

![3-[3-Nitro-4-(2-pyridylthio)phenyl]acrylic acid](/img/structure/B1587060.png)

![2'-Chloro-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B1587068.png)

![Methyl 3'-methyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B1587070.png)

![3-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B1587071.png)

![1,2-Dimethoxy-4-[(E)-2-nitroethenyl]benzene](/img/structure/B1587075.png)